
2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is a compound with the CAS Number: 586339-01-7 . It has a molecular weight of 147.56 . The IUPAC name for this compound is 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol .
Synthesis Analysis
While specific synthesis methods for “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” were not found, there are general methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of novel 1,2,4-triazole derivatives, confirming their structures using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The InChI code for “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is 1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 . This compound is part of the 1,2,4-triazole class of compounds, which are known to be stable and difficult to cleave .
Physical And Chemical Properties Analysis
The compound “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Medicinal and Pharmaceutical Chemistry
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For example, drugs like ketoconazole and fluconazole have a triazole structure .
Agrochemistry
Triazole compounds have significant application value in agrochemistry . They are used in the development of new pesticides and fertilizers due to their unique structure and broad-spectrum biological activities .
Material Chemistry
In the field of material chemistry, triazole compounds are used due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors . This induces broad-spectrum biological activities, making them useful in the development of new materials .
Anticancer Research
Triazole compounds have been found to induce apoptosis in certain cancer cells . For example, a compound induced the apoptosis of BT-474 cells .
Antibacterial Research
Some triazole compounds have shown noteworthy activity against bacterial strains . For instance, a compound substituted with a chloro group on the N-methyl aniline ring and a bromo group on the benzyl ring displayed noteworthy activity against all the tested bacterial strains .
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Therefore, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Wirkmechanismus
Target of Action
The primary target of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and similar triazole compounds is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the 14α-demethylation of lanosterol, thereby blocking the biosynthesis of ergosterol .
Biochemical Pathways
The inhibition of ergosterol biosynthesis disrupts the integrity of the fungal cell membrane. Ergosterol is a vital component of fungal cell membranes, and its absence leads to the accumulation of 14-α-methyl sterols, causing disruption of the membrane structure and function .
Pharmacokinetics
The compound’s ability to form hydrogen bonds due to the presence of the triazole ring and other functional groups may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the disruption of the fungal cell membrane, leading to the inhibition of fungal growth. This is due to the accumulation of 14-α-methyl sterols in the membrane, which alters its structure and function .
Zukünftige Richtungen
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that “2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol” and similar compounds could be further investigated for their potential as antimicrobial agents.
Eigenschaften
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c5-4-6-3-8(7-4)1-2-9/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQIZALKFJSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

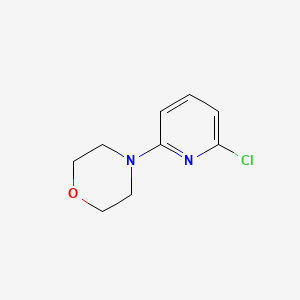
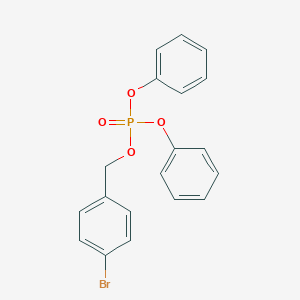
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906956.png)
![N-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2906957.png)
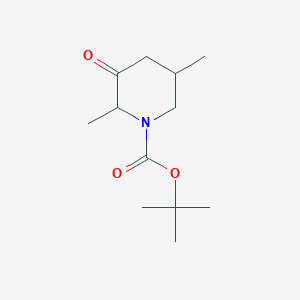
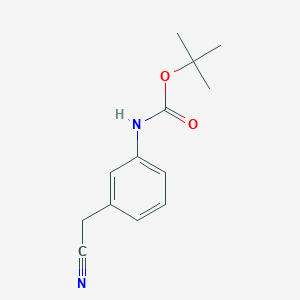
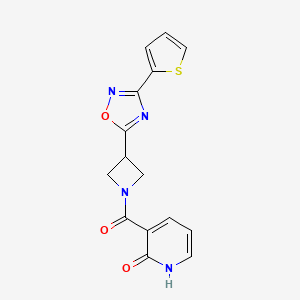
![2-{[(4-chlorophenyl)methylene]amino}-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2906961.png)
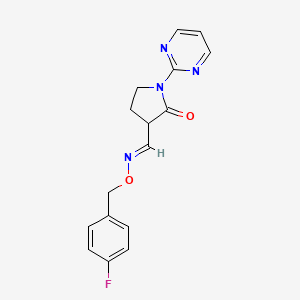
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)pyrazine-2-carboxamide](/img/structure/B2906963.png)
![tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2906968.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2906969.png)
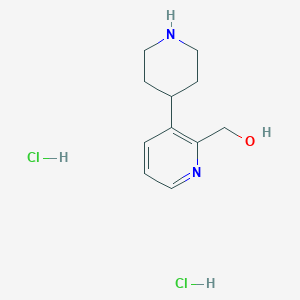
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid (4-chlorophenyl) ester](/img/structure/B2906973.png)